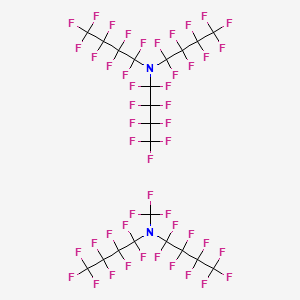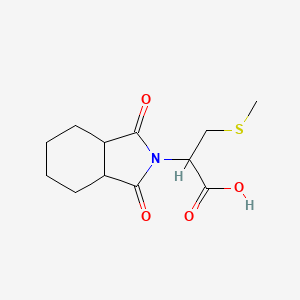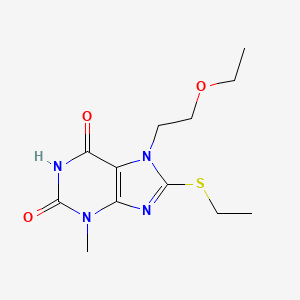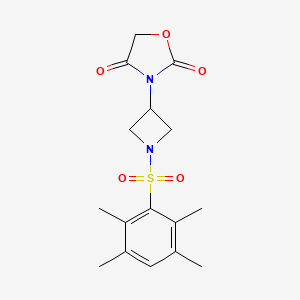
Fluorinert FC-40
Übersicht
Beschreibung
Fluorinert FC-40 is a clear, colorless, thermally stable, fully-fluorinated liquid. It is primarily used in single-phase heat transfer applications within the semiconductor manufacturing industry. Its liquid range spans from -57°C to 165°C, making it suitable for various applications such as etchers, ion implanters, and testers . This compound is known for its excellent thermal and chemical stability, high electric strength, and non-conductive properties .
Wissenschaftliche Forschungsanwendungen
Fluorinert FC-40 has a wide range of scientific research applications:
Chemistry: Used as an inert solvent in chemical reactions and as a heat transfer fluid in various laboratory setups
Biology: Employed in cytoskeletal contractility assays and density gradient studies due to its high density and non-reactive nature
Medicine: Utilized in real-time quantitative PCR to evaluate compatibility and as a high-density chase solution in density gradient studies
Industry: Widely used in the semiconductor industry for cooling and heat transfer in high-performance computing systems and electronic components
Wirkmechanismus
Target of Action
Fluorinert FC-40, also known as Fluorinert, is primarily used in the electronics and semiconductor industry . Its primary targets are electronic devices and systems that require cooling or heat transfer . This compound is particularly useful in applications such as testers, Chemical Vapor Deposition (CVD), and Thin-Film Transistor (TFT) manufacturing .
Mode of Action
This compound interacts with its targets by serving as a heat transfer medium . It is a non-conductive, thermally and chemically stable fluid . This allows it to effectively absorb and dissipate heat from electronic components, thereby preventing overheating and ensuring the smooth operation of electronic devices .
Biochemical Pathways
It plays a crucial role in maintaining the optimal operating temperature of electronic devices, which can indirectly influence various processes in the electronics and semiconductor industry .
Pharmacokinetics
It’s worth noting that this compound is resistant to thermal breakdown and hydrolysis during typical use and storage .
Result of Action
The primary result of this compound’s action is the effective cooling of electronic components. By serving as a heat transfer medium, it helps maintain the optimal operating temperature of electronic devices, thereby preventing overheating, ensuring the smooth operation of these devices, and extending their lifespan .
Action Environment
This compound is designed to function effectively in a wide range of environmental conditions. It has a wide liquid range (-57°C to 165°C), making it suitable for various applications . It is also resistant to thermal breakdown and hydrolysis during typical use and storage . . Therefore, its use should be carefully managed to minimize emissions .
Zukünftige Richtungen
Due to Fluorinert’s high global warming potential, alternative low global warming potential agents were found and sold under the brand names Novec Engineered Fluids . There are two types of chemical compounds under Novec branding for similar industrial applications: Segregated Hydrofluoroether (HFE) compounds including Novec 7000, 7100, 7200, 7300, 7500, and 7700 has lower global warming potential (GWP) of 300 .
Biochemische Analyse
Biochemical Properties
Fluorinert FC-40 plays a significant role in biochemical reactions due to its unique chemical structure and properties. It is primarily used as a solvent or medium in various biochemical assays and experiments. This compound interacts with enzymes, proteins, and other biomolecules by providing a stable and inert environment that does not interfere with the biochemical reactions. For example, it has been used in real-time quantitative PCR to evaluate its compatibility with the assay . Additionally, this compound has been employed in cytoskeletal contractility assays to deposit samples in dishes . The nature of these interactions is primarily physical, as this compound does not chemically react with the biomolecules but rather provides a supportive medium for the reactions to occur.
Cellular Effects
This compound has been shown to have minimal effects on various types of cells and cellular processes. It is practically non-toxic and non-irritating to the eyes and skin . In cell culture experiments, this compound has been used to evaluate its compatibility with different cell types, including HeLa cells and stem cells . The compound does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is to provide a stable and inert environment for the cells to grow and function without introducing any toxic or adverse effects.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated excellent stability over time. Its composition does not shift or fractionate, ensuring consistent performance in experiments . This compound is resistant to thermal breakdown and hydrolysis, making it suitable for long-term use in various applications . Studies have shown that this compound maintains its properties over extended periods, with minimal degradation or loss of function. This stability makes it a reliable choice for in vitro and in vivo studies where long-term effects on cellular function need to be observed.
Dosage Effects in Animal Models
This compound has been evaluated for its effects at different dosages in animal models. The compound is practically non-toxic orally and demonstrates very low acute and sub-chronic inhalation toxicity . Studies have shown that this compound does not exhibit significant toxic or adverse effects at various dosages. It is essential to carefully manage the dosage to avoid any potential threshold effects. High doses of this compound may lead to accumulation in tissues, but no significant toxic effects have been reported.
Vorbereitungsmethoden
Fluorinert FC-40 is synthesized through a process involving the fluorination of organic compounds. The industrial production method typically involves the use of perfluorinated compounds, which are subjected to high temperatures and pressures to achieve full fluorination. The resulting product is a stable, fully-fluorinated liquid that does not fractionate over time .
Analyse Chemischer Reaktionen
Fluorinert FC-40 is highly resistant to chemical reactions due to its fully-fluorinated nature. It does not undergo common chemical reactions such as oxidation, reduction, or substitution under normal conditions. This stability makes it an ideal choice for applications requiring a non-reactive medium .
Vergleich Mit ähnlichen Verbindungen
Fluorinert FC-40 is part of the Fluorinert family of products, which includes other perfluorinated compounds such as Fluorinert FC-72, Fluorinert FC-75, and Fluorinert FC-70. These compounds share similar properties but differ in their boiling points and specific applications:
Fluorinert FC-72: Used for low-temperature heat transfer applications due to its boiling point of 56°C.
Fluorinert FC-75: Known for its use in high-temperature applications with a boiling point of 215°C.
Fluorinert FC-70: Utilized in applications requiring a boiling point of around 155°C.
This compound stands out due to its wide liquid range and high thermal stability, making it a versatile choice for various industrial and research applications .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine;1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F27N.C9F21N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33;10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIZVITZUBGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21F48N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51142-49-5 | |
| Record name | Fluorinert FC-40 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the chemical nature of Fluorinert?
A1: Fluorinert liquids are perfluorocarbons, meaning they are composed entirely of carbon and fluorine atoms. Their chemical inertness and excellent dielectric properties make them suitable for various applications, ranging from electronics cooling to biomedical research.
Q2: Can you provide specific examples of Fluorinert liquids and their molecular formulas?
A2: Certainly! Some commonly used Fluorinert liquids include:* Fluorinert FC-72: Perfluorohexane (C6F14) * Fluorinert FC-40: Perfluoro(tributylamine) (C12F27N)* Fluorinert FC-770: Perfluoro(methyldecalin), with several isomers existing.
Q3: What about the molecular weights of these Fluorinert liquids?
A3: The molecular weights vary depending on the specific Fluorinert liquid. For instance:* Fluorinert FC-72 has a molecular weight of 338.04 g/mol.* this compound has a molecular weight of 671.0 g/mol.
Q4: What is known about the coefficient of thermal expansion of Fluorinert liquids?
A4: The coefficient of thermal expansion (CTE) is an important property for heat transfer applications. Research has shown that the CTE of Fluorinert FC-86 is influenced by the presence of dissolved gases. [] Degassed Fluorinert FC-86 exhibited a lower CTE compared to its non-degassed counterpart. []
Q5: Fluorinert liquids are known for their inertness. Are there any compatibility concerns with common materials?
A5: While generally inert, some Fluorinert liquids exhibit compatibility issues with specific materials. For instance, Fluorinert FC-72 showed significant absorption by Teflon, which is also composed of similar fluorinated compounds. []
Q6: What are some prominent applications of Fluorinert liquids in electronics cooling?
A6: Due to their excellent dielectric properties and thermal stability, Fluorinert liquids are used for cooling high-power electronics. * Researchers have explored the use of Fluorinert FC-72 in a closed-loop two-phase thermosyphon system for cooling CPUs in notebook computers. [] * Fluorinert liquids have been successfully employed in cooling systems for high-energy physics experiments at CERN, including the ATLAS and ALICE detectors at the Large Hadron Collider (LHC). []
Q7: How effective are Fluorinert liquids in these cooling applications?
A7: Studies have demonstrated the effectiveness of Fluorinert-based cooling systems. For example, in the CPU cooling system, the use of an evaporator with plate fins and Fluorinert FC-72 as the working fluid resulted in a significant temperature reduction (about 18%) compared to a smooth surface evaporator. []
Q8: Beyond electronics, are there any other notable uses of Fluorinert liquids?
A8: Absolutely! Fluorinert liquids find applications in various other fields:
- Biomedical Research: Fluorinert liquids are employed in magnetic resonance imaging (MRI) to reduce susceptibility artifacts in ex vivo brain tissue samples. [] They have also been investigated for their potential use in drug delivery and as contrast agents in medical imaging.
- Microfluidics: Their low surface tension and immiscibility with water make them valuable in microfluidic devices, such as capillary valves. []
- High-Pressure Studies: Certain Fluorinert liquids are employed as pressure-transmitting media in high-pressure diffraction studies, although their hydrostatic limits must be considered. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)


![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)




![6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2550514.png)




